

Technical Safety & Handling Guide: 3-Chloro-2-fluoro-6-hydroxybenzoic Acid

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Compound of Interest

Compound Name: *Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-*

Cat. No.: *B11815017*

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CAS Number: 1780881-02-8 Formula: $C_7H_4ClFO_3$ Molecular Weight: 190.56 g/mol Synonyms: 6-Hydroxy-2-fluoro-3-chlorobenzoic acid; 2-Fluoro-3-chloro-salicylic acid derivative[1]

Part 1: Executive Technical Summary

Context: 3-chloro-2-fluoro-6-hydroxybenzoic acid is a highly functionalized aromatic building block, primarily utilized in the synthesis of kinase inhibitors and antimicrobial agents.[1]

Structurally, it is a salicylic acid derivative featuring a crowded 1,2,3,6-substitution pattern.[1]

Critical Chemical Insight: The presence of the fluorine atom at the C2 position (ortho to the carboxylic acid) and the hydroxyl group at C6 (also ortho) creates a unique electronic environment.[2]

- **Acidity:** The electron-withdrawing effects of the halogen atoms (F, Cl) combined with the ortho-effect significantly increase the acidity compared to unsubstituted salicylic acid ($pK_a < 2.9$).[1][2]
- **Reactivity:** The C2-Fluorine is activated for nucleophilic aromatic substitution () due to the electron-withdrawing carbonyl group at C1, making this compound a versatile but reactive electrophile.[1][2]

Part 2: Physicochemical Profile

Data aggregated from computational models and structural analogs due to limited experimental literature for this specific isomer.[1][2]

Property	Value / Characteristic	Technical Note
Physical State	Solid (Crystalline Powder)	Typically off-white to pale yellow due to trace phenolic oxidation.[1]
Melting Point	175–180 °C (Predicted)	High lattice energy due to extensive intramolecular H-bonding (OH[1][2]...O=C).
Solubility	DMSO, Methanol, Ethyl Acetate	Poor water solubility at neutral pH; soluble in alkaline buffers. [1][2]
pKa (Acid)	~2.2 – 2.5 (Estimated)	Significantly stronger acid than benzoic acid; requires corrosion-resistant handling.[2]
Stability	Hygroscopic	The phenolic OH is susceptible to oxidative coupling if stored improperly.[1][2]

Part 3: Hazard Identification & Toxicology (GHS)

Classification based on Structure-Activity Relationship (SAR) of halogenated salicylic acids.[2]

Core Hazards[1][2]

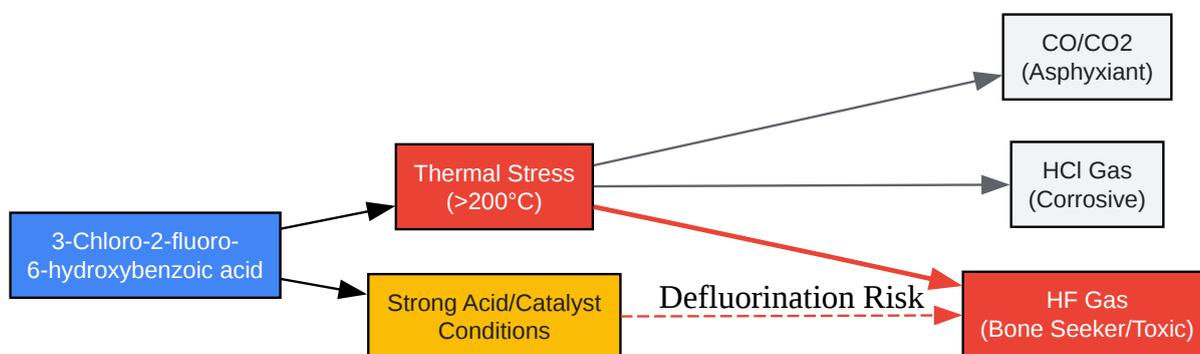
- Acute Toxicity (Oral): Category 4 (H302).[2] Harmful if swallowed.[1][2]
- Skin Corrosion/Irritation: Category 2 (H315).[1][2] Causes skin irritation.[1][2] Note: Due to low pKa, prolonged contact may mimic chemical burns.[1][2]
- Serious Eye Damage: Category 2A (H319).[1][2] Causes serious eye irritation.[1][2]
- STOT-SE: Category 3 (H335).[1][2] May cause respiratory irritation.[1][2]

The "Hidden" Hazard: Thermal Decomposition

Unlike simple benzoic acids, the thermal degradation of this compound poses a dual threat.[1]
[2] Above 200°C, or in the presence of strong Lewis acids, it may release:

- Hydrogen Chloride (HCl)[2][3]
- Hydrogen Fluoride (HF) – Critical Safety Concern.[2]
- Carbon Monoxide (CO)

Diagram 1: Thermal Degradation & Hazard Logic



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Caption: Thermal and catalytic decomposition pathways leading to the release of highly toxic Hydrogen Fluoride (HF).[1][2][4][5]

Part 4: Safe Handling & Storage Protocol

Storage Architecture[1][2][3]

- Temperature: Refrigerate (2–8°C).
- Atmosphere: Inert gas (Argon or Nitrogen) is recommended.[2]
 - Reasoning: While the halogens stabilize the ring, the phenolic hydroxyl is prone to oxidation, which can lead to quinone-like impurities that darken the solid.[1]

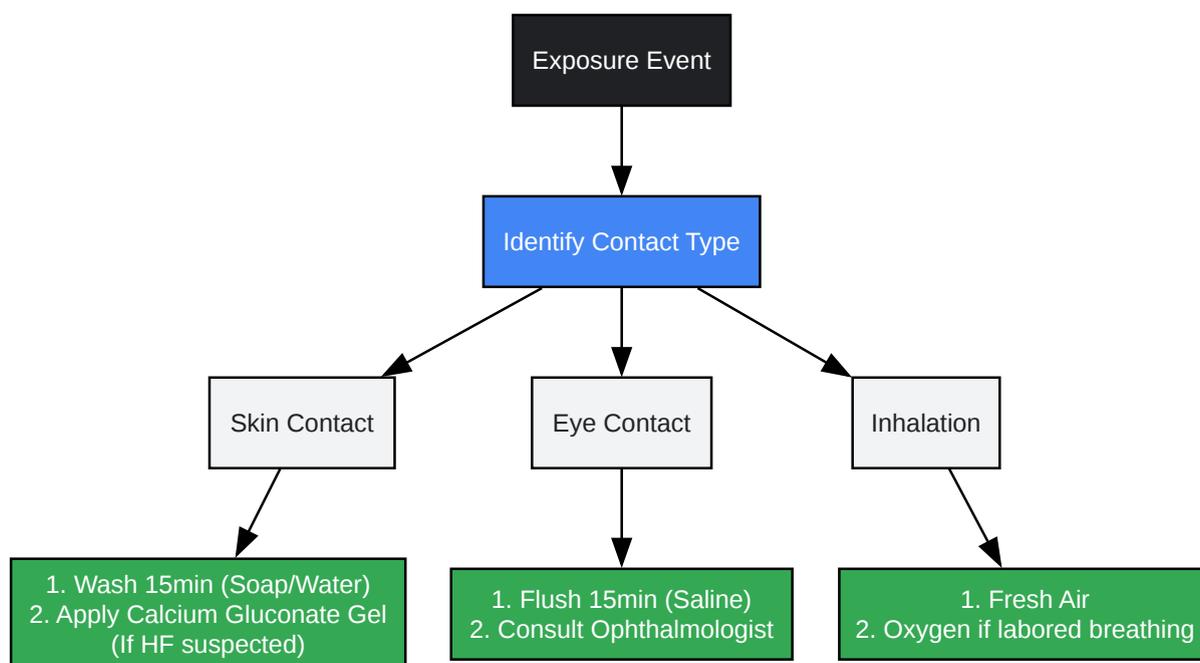
- Container: Glass is acceptable, but polypropylene (PP) is preferred for long-term storage to avoid any risk of etching if trace HF is generated over time (though unlikely under ambient conditions).

Experimental Handling Workflow

This protocol ensures operator safety while maintaining compound purity.^{[1][2]}

- PPE Selection:
 - Gloves: Double-gloving recommended.^[1] Inner: Nitrile (0.11mm); Outer: Nitrile or Neoprene.^[2]
 - Respiratory: N95/P2 minimum for solid handling.^{[1][2]} If heating, use a fume hood with acid gas scrubbing capabilities.^{[1][2]}
- Solubilization:
 - Always add the solid to the solvent, never vice versa, to control exotherms.^{[1][2]}
 - Tip: If using DMSO for biological assays, prepare fresh.^{[1][2]} Halogenated phenols can slowly react with DMSO upon prolonged storage.^{[1][2]}

Diagram 2: Decision Logic for Spills & Exposure



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Caption: Emergency response logic. Note the precautionary use of Calcium Gluconate if defluorination is suspected.[1][2]

Part 5: Synthesis & Reaction Context

For researchers utilizing this compound as an intermediate.[1][2]

This molecule is designed for scaffold diversification.[1][2]

- The Carboxylic Acid (C1): Can be converted to esters, amides, or reduced to benzyl alcohols.[1]
- The Fluorine (C2): The most reactive site.[2] It is primed for

displacement by amines or thiols, especially because the C1-carbonyl withdraws electron density.[1]

- Reaction Warning: When performing

at C2, the C6-Hydroxyl must often be protected (e.g., as a methyl ether or acetate) to prevent competing intramolecular cyclization or deprotonation that kills the nucleophile.[1][2]

References

- PubChem.Compound Summary: 3-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8).[1][6][7] National Library of Medicine.[1][2] [Link](#)
- BLD Pharm.Product Safety Data: 3-Chloro-2-fluoro-6-hydroxybenzoic acid.[1][Link](#)[2]
- European Chemicals Agency (ECHA).Guidance on the Application of the CLP Criteria - Halogenated Benzoic Acids.[1][2][Link](#)
- Sigma-Aldrich.Safety Data Sheet for generic Fluorosalicic Acids (Reference for Class Hazards).[Link](#)[2]

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